molecular formula C15H8ClF3N2O2S B11354159 N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11354159
M. Wt: 372.7 g/mol
InChI Key: ZBLVTMCUBIVTMJ-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, a trifluoromethyl group, and a thiophene moiety, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Thiophene Moiety: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated oxazole intermediate.

    Attachment of the Phenyl Group: The phenyl group with the chloro and trifluoromethyl substituents can be introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Key factors include the choice of solvents, catalysts, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the nitro group (if present in derivatives), resulting in the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their pharmacological properties. The presence of the trifluoromethyl group and the oxazole ring can enhance the compound’s metabolic stability and bioavailability, making it a promising lead compound for therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique electronic properties.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The oxazole and thiophene rings can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate
  • N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
  • N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(pyridin-2-yl)-1,2-oxazole-3-carboxamide

Uniqueness

Compared to similar compounds, N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide stands out due to the presence of the thiophene ring, which can impart unique electronic properties and reactivity. The trifluoromethyl group also enhances its metabolic stability and potential bioactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H8ClF3N2O2S

Molecular Weight

372.7 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H8ClF3N2O2S/c16-10-4-3-8(6-9(10)15(17,18)19)20-14(22)11-7-12(23-21-11)13-2-1-5-24-13/h1-7H,(H,20,22)

InChI Key

ZBLVTMCUBIVTMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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